Methyl 3-(2-ethoxyethoxy)propanoate
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Overview
Description
Propanoic acid,3-(2-ethoxyethoxy)-, methyl ester is an organic compound with the molecular formula C8H16O4. It is an ester, which is a type of chemical compound derived from an acid (in this case, propanoic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid,3-(2-ethoxyethoxy)-, methyl ester typically involves the esterification of propanoic acid with 3-(2-ethoxyethoxy)-1-propanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of propanoic acid,3-(2-ethoxyethoxy)-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid,3-(2-ethoxyethoxy)-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of a strong acid or base.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Transesterification: Catalyzed by acids or bases such as sulfuric acid or sodium methoxide.
Reduction: Performed using lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Propanoic acid and 3-(2-ethoxyethoxy)-1-propanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Reduction: 3-(2-ethoxyethoxy)-1-propanol.
Scientific Research Applications
Propanoic acid,3-(2-ethoxyethoxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the ester functional group into molecules.
Biology: Studied for its potential effects on biological systems, including its role as a flavoring agent.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug to deliver active compounds.
Mechanism of Action
The mechanism by which propanoic acid,3-(2-ethoxyethoxy)-, methyl ester exerts its effects depends on its specific applicationThe ester bond is hydrolyzed by enzymes, releasing the active compound that can then exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: An ester with a similar structure but different alkyl groups.
Methyl butyrate: Another ester with a different acid component.
Butyl propionate: An ester with a similar acid component but different alcohol component.
Uniqueness
Propanoic acid,3-(2-ethoxyethoxy)-, methyl ester is unique due to its specific combination of the propanoic acid and 3-(2-ethoxyethoxy)-1-propanol components. This unique structure imparts specific chemical and physical properties that differentiate it from other esters .
Biological Activity
Methyl 3-(2-ethoxyethoxy)propanoate is a compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is an ester compound characterized by its ethoxyethyl substituents. Its chemical structure can be represented as follows:
This structure suggests potential interactions with biological systems, particularly in enzyme-substrate dynamics and polymer synthesis.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It has been utilized in studies to explore enzyme-substrate interactions, particularly in the context of drug metabolism and biotransformation.
- Polymeric Applications : The compound serves as a building block for synthesizing polyesters and other polymers that have applications in drug delivery systems .
- Therapeutic Potential : Research indicates that derivatives of this compound may exhibit anticancer properties, particularly through their ability to target specific cell receptors involved in tumor growth .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound derivatives on cancer cell lines. The findings revealed that certain derivatives demonstrated significant cytotoxicity against U87MG glioblastoma cells, with half-maximal inhibitory concentrations (IC50) as low as 6.36 µg/mL. This was notably lower than non-functionalized analogs, indicating enhanced efficacy due to the ethoxyethyl modifications .
Case Study 2: Polymer Synthesis
In another research effort, this compound was employed in the synthesis of biodegradable polyesters. These materials exhibited favorable degradation profiles and biocompatibility, making them suitable for applications in controlled drug release systems. The study highlighted the importance of the ethoxy groups in enhancing the solubility and stability of the resulting polymers .
Comparative Analysis
The following table summarizes key findings from various studies on this compound and its derivatives:
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Targeted Drug Delivery : Further investigation into its use as a carrier for targeted drug delivery systems could yield significant advancements in cancer therapy.
- Mechanistic Studies : Detailed studies on its interaction with specific enzymes and receptors will enhance understanding of its biological mechanisms.
- Material Science Applications : Expanding its use in developing new materials for biomedical applications could lead to innovative solutions in drug delivery and tissue engineering.
Properties
CAS No. |
5420-62-2 |
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Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl 3-(2-ethoxyethoxy)propanoate |
InChI |
InChI=1S/C8H16O4/c1-3-11-6-7-12-5-4-8(9)10-2/h3-7H2,1-2H3 |
InChI Key |
RJQNUXAWTOXYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCC(=O)OC |
Origin of Product |
United States |
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